1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXJSIMKFXETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)Br)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720238 | |
| Record name | 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113939-45-0 | |
| Record name | 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene typically involves the bromination of 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Coupling Reactions: Products include biaryl compounds and other coupled aromatic systems.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
- Molecular Formula : C8H4Br2F4O
- Molecular Weight : 351.92 g/mol
- CAS Number : 113939-45-0
- Purity : Typically ≥ 95% .
The compound is notable for its high electronegativity due to the fluorine atoms, which can influence its reactivity and interactions with other substances.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in:
- Cross-coupling reactions : The bromine substituents facilitate coupling with various nucleophiles in reactions such as Suzuki or Stille coupling.
Material Science
The compound's fluorinated structure contributes to its properties in material science:
- Fluorinated Polymers : It can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
Pharmaceutical Development
Due to its unique chemical structure, this compound may play a role in drug discovery and development:
- Bioactive Compounds : Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties. This makes this compound a candidate for further exploration in medicinal chemistry.
Case Study 1: Synthesis of Fluorinated Aromatic Compounds
In a study focusing on the synthesis of fluorinated aromatic compounds, researchers utilized this compound as a key intermediate. The study highlighted the compound's effectiveness in facilitating reactions that lead to the formation of complex fluorinated structures .
Case Study 2: Development of Advanced Materials
Another research project investigated the use of this compound in developing advanced materials with superior properties. The results indicated that incorporating fluorinated groups significantly enhanced the material's resistance to solvents and thermal degradation .
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with molecular targets through its bromine and tetrafluoroethoxy groups. These groups can form covalent bonds or non-covalent interactions with target molecules, leading to changes in their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 113939-45-0
- Molecular Formula : C₈H₄Br₂F₄O
- Molecular Weight : 351.918 g/mol
- Structure : A benzene ring substituted with a bromine atom at the para position and a 2-bromo-1,1,2,2-tetrafluoroethoxy group at the adjacent para position.
Synthesis: The compound is synthesized via bromination and etherification steps. describes a related pathway where 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenol is generated using 1,2-dibromo-1,1,2,2-tetrafluoroethane and phenolic precursors under basic conditions. The target compound likely undergoes further bromination to introduce the second bromine atom .
Key Properties :
- High thermal stability due to the electron-withdrawing tetrafluoroethoxy group.
- Dual bromine substituents enhance reactivity in cross-coupling reactions.
Comparison with Structural Analogs
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 68834-05-9, QA-4606 in )
- Molecular Formula : C₈H₅BrF₄O
- Molecular Weight : 273.02 g/mol
- Key Differences :
- Lacks the second bromine atom on the tetrafluoroethoxy group.
- Lower molecular weight (273.02 vs. 351.918) reduces steric hindrance.
- Reactivity: Undergoes Pd-catalyzed direct arylation with heteroarenes (e.g., benzothiophene) to yield products in 60–89% yields .
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 883499-00-1, QI-0496 in )
- Molecular Formula : C₈H₅BrF₄O
- Molecular Weight : 273.02 g/mol
- Key Differences :
- Bromine and tetrafluoroethoxy groups are ortho-substituted, creating distinct steric and electronic environments.
- Applications :
1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7, )
- Molecular Formula : C₇H₄BrF₃O
- Molecular Weight : 241.01 g/mol
- Key Differences :
- Replaces the tetrafluoroethoxy group with a trifluoromethoxy group.
- Trifluoromethoxy is a stronger electron-withdrawing group, further deactivating the benzene ring.
- Reactivity :
Reactivity and Functional Comparisons
Pd-Catalyzed Direct Arylation
Key Findings :
Purification :
Thermal Stability
- The tetrafluoroethoxy group in the target compound increases thermal stability (Tg > 200°C in polymers) compared to trifluoromethoxy derivatives .
Biological Activity
1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene (CAS: 113939-45-0) is a halogenated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. The compound's molecular formula is C8H4Br2F4O, with a molecular weight of 351.92 g/mol. Its structure includes multiple bromine and fluorine atoms, which may influence its reactivity and interaction with biological systems.
The compound can be represented by the following structural formula:
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 113939-45-0 |
| Molecular Formula | C8H4Br2F4O |
| Molecular Weight | 351.92 g/mol |
| Purity | 95% |
Biological Activity Overview
Research on the biological activity of halogenated compounds like this compound indicates potential applications in medicinal chemistry and material science. The presence of halogen atoms often enhances lipophilicity and biological activity.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of halogenated compounds are well-documented. Research indicates that compounds containing bromine and fluorine can induce apoptosis in cancer cells. For example, studies on related bromo-fluorinated compounds have shown promising results in inhibiting tumor growth in vitro.
Case Study: Cytotoxic Effects
A study investigated the cytotoxicity of various brominated compounds against human cancer cell lines. Results indicated that compounds with multiple halogens exhibited higher cytotoxicity compared to their non-halogenated counterparts. While direct studies on this compound are needed, its structural characteristics suggest potential anticancer activity.
Mechanistic Insights
The biological mechanisms through which halogenated compounds exert their effects often involve interaction with cellular targets such as proteins and nucleic acids. The unique electron-withdrawing properties of bromine and fluorine can alter the reactivity of these compounds within biological systems.
Interaction with Enzymes
Halogenated compounds frequently act as enzyme inhibitors or modulators. For example, they may interact with cytochrome P450 enzymes involved in drug metabolism or affect signaling pathways related to cell growth and apoptosis.
Q & A
Q. What are the common synthetic routes for synthesizing 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene?
- Methodological Answer : The synthesis typically involves sequential halogenation and etherification. A plausible route starts with 4-bromophenol, which undergoes nucleophilic substitution with 1,1,2,2-tetrafluoro-2-bromoethane in the presence of a base (e.g., potassium carbonate) to introduce the tetrafluoroethoxy-bromo substituent. Subsequent bromination at the para position may require electrophilic aromatic substitution using bromine (Br₂) in a non-polar solvent (e.g., dichloromethane) with a Lewis acid catalyst (e.g., FeBr₃). Reaction optimization should monitor temperature (e.g., 0–25°C) and stoichiometry to avoid over-bromination .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and substituent integration.
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ or [M-Br]⁺ fragments).
- Elemental Analysis : To verify Br and F content.
- Boiling Point/Density : Comparative data from analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene: bp 153–155°C, d = 1.62 g/cm³) suggests similar physical properties .
Q. What solvents are suitable for reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility in nucleophilic substitutions. For electrophilic reactions, non-polar solvents (e.g., dichloromethane, chloroform) are preferred. Stability tests should confirm no decomposition under reflux conditions (e.g., 40–80°C) .
Q. What are the typical applications in medicinal chemistry?
- Methodological Answer : The compound serves as a fluorinated aryl ether intermediate for:
- Drug Development : Incorporation into enzyme inhibitors (e.g., kinase inhibitors) via Suzuki-Miyaura coupling.
- Probe Synthesis : Radiolabeling (e.g., ¹⁸F for PET imaging) by substituting bromide with fluoride .
Advanced Questions
Q. How does the electronic nature of substituents affect reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing tetrafluoroethoxy group deactivates the benzene ring, directing electrophilic attacks to the para-bromo position. Density Functional Theory (DFT) calculations can predict regioselectivity, while Hammett σ constants quantify substituent effects. Experimental validation via competitive reactions (e.g., nitration) confirms meta/para preference .
Q. What are the challenges in achieving regioselective functionalization?
- Methodological Answer : Competing pathways arise from steric hindrance and electronic effects. Strategies include:
- Protecting Groups : Temporary blocking of reactive sites (e.g., silylation of hydroxyl groups).
- Directed Ortho-Metalation : Using directing groups (e.g., -OMe) to control lithiation/borylation.
Case studies on analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene, CAS 105529-58-6) highlight yield optimization via temperature gradients (e.g., –78°C to RT) .
Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?
- Methodological Answer :
- Acidic Conditions : Hydrolysis of the ether linkage occurs above pH < 2 (e.g., HCl/H₂O, 60°C).
- Basic Conditions : Dehydrohalogenation risk in strong bases (e.g., NaOH/EtOH).
- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition >200°C. Storage recommendations: inert atmosphere (N₂/Ar) at –20°C .
Q. What mechanistic insights apply to nucleophilic aromatic substitution (SNAr) with this compound?
- Methodological Answer : SNAr proceeds via a Meisenheimer intermediate. Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on:
Q. How is the compound utilized in synthesizing fluorinated polymers?
- Methodological Answer : As a monomer, it participates in step-growth polymerization with diols or diamines. For example:
- Polyether Synthesis : Condensation with bisphenol-A derivatives yields thermally stable polymers (Tg >150°C).
- Crosslinking Agents : Radical-initiated copolymerization with tetrafluoroethylene enhances hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
